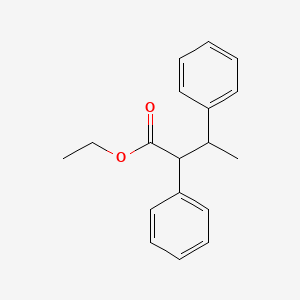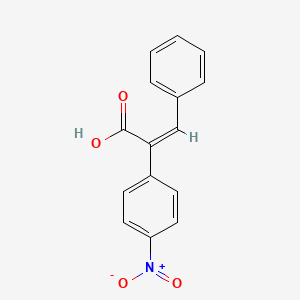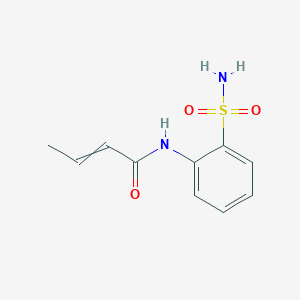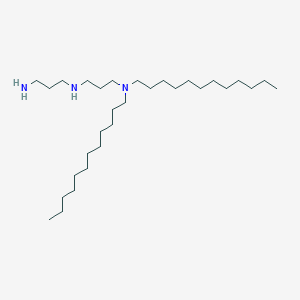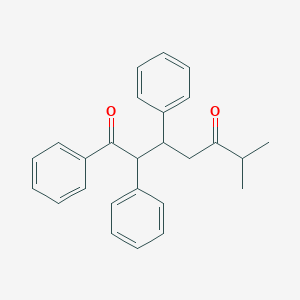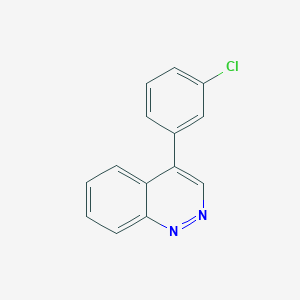
4-(3-Chlorophenyl)cinnoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chlorophenyl)cinnoline is a heterocyclic aromatic organic compound that belongs to the cinnoline family. Cinnolines are nitrogen-containing heterocycles known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a chlorine atom on the phenyl ring enhances its chemical reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chlorophenyl)cinnoline typically involves the cyclization of appropriate precursors. One common method is the condensation of 3-chlorobenzaldehyde with hydrazine to form the corresponding hydrazone, followed by cyclization under acidic conditions to yield the cinnoline core. The reaction conditions often involve heating in the presence of a catalyst such as acetic acid or sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
化学反応の分析
Types of Reactions: 4-(3-Chlorophenyl)cinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the cinnoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of reduced cinnoline derivatives.
Substitution: Formation of substituted cinnoline derivatives with various functional groups.
科学的研究の応用
4-(3-Chlorophenyl)cinnoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 4-(3-Chlorophenyl)cinnoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the cinnoline ring.
類似化合物との比較
4-(3-Chlorophenyl)cinnoline can be compared with other similar compounds, such as:
Cinnoline: The parent compound without the chlorine substituent.
Quinoxaline: A related heterocyclic compound with similar biological activities.
Quinazoline: Another nitrogen-containing heterocycle with diverse pharmacological properties.
Uniqueness: The presence of the chlorine atom on the phenyl ring of this compound enhances its chemical reactivity and biological activity compared to its unsubstituted counterpart. This makes it a valuable compound for various applications in medicinal chemistry and drug development.
特性
CAS番号 |
90141-98-3 |
|---|---|
分子式 |
C14H9ClN2 |
分子量 |
240.69 g/mol |
IUPAC名 |
4-(3-chlorophenyl)cinnoline |
InChI |
InChI=1S/C14H9ClN2/c15-11-5-3-4-10(8-11)13-9-16-17-14-7-2-1-6-12(13)14/h1-9H |
InChIキー |
DSGXBQQPNGUFOX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN=N2)C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


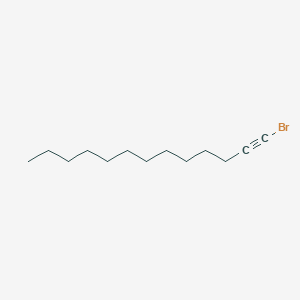
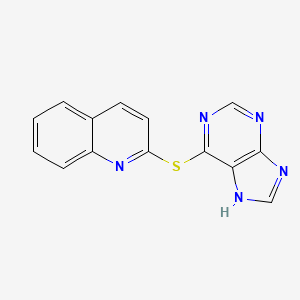
![(4-Nitrophenyl){2-[(2,4,6-trinitrophenyl)methyl]quinolin-1(2H)-yl}methanone](/img/structure/B14357541.png)
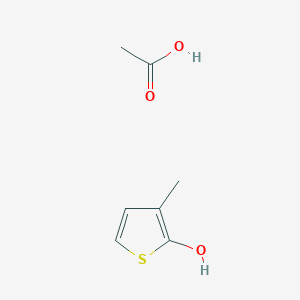
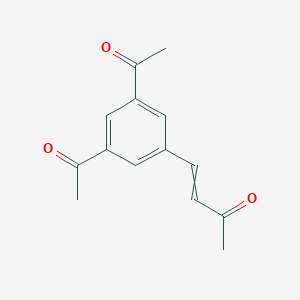
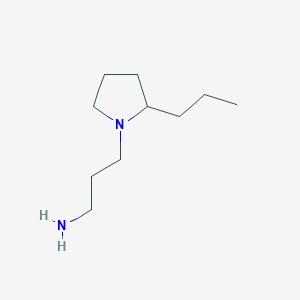
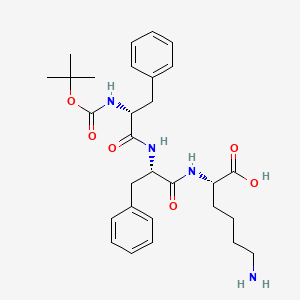
![N-Ethyl-4-[2-(naphthalen-1-yl)ethenyl]-N-phenylaniline](/img/structure/B14357573.png)
